molecular formula C14H13NO4S B2417070 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1251654-85-9

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2417070
CAS No.: 1251654-85-9
M. Wt: 291.32
InChI Key: RGNHDMZBAOCRGP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole ring system, a thiophene moiety, and a carboxamide functional group

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including inflammation, microbial infections, and cancer .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other thiazole derivatives . These interactions often result in changes to the target’s function, which can have a variety of downstream effects .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of pathways, often resulting in significant downstream effects . These effects can include changes to cellular metabolism, immune response, and cell growth .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can impact the compound’s bioavailability and its ability to reach its targets within the body .

Result of Action

Thiazole derivatives have been found to have a variety of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core, which can be synthesized through the cyclization of catechol with formaldehyde. The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative. The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(furan-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: Similar structure but with a furan ring instead of thiophene.

    N-(2-hydroxy-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: Contains a pyridine ring instead of thiophene.

Uniqueness

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness can influence its bioactivity, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c16-11(10-3-4-20-7-10)6-15-14(17)9-1-2-12-13(5-9)19-8-18-12/h1-5,7,11,16H,6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNHDMZBAOCRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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